5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine is a heterocyclic compound with a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol . This compound is part of the furo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities but differs in its structural framework.
Thiopyrano[4,3-d]pyrimidine: Another related compound with potential therapeutic applications.
Uniqueness
5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine is unique due to its specific structural features and the presence of the furo[3,4-d]pyrimidine core, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3O/c1-4-6-3-10-8(9)11-7(6)5(2)12-4/h3-5H,1-2H3,(H2,9,10,11) |
InChI Key |
YVRGOFCSNXFRKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CN=C(N=C2C(O1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.